N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
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Overview
Description
N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound that belongs to the class of quinolone derivatives. This compound is characterized by its unique structure, which includes a quinoline core, substituted with various functional groups such as chloro, fluoro, and benzoyl groups. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluoro and Benzoyl Groups: The introduction of the fluoro and benzoyl groups can be achieved through electrophilic aromatic substitution reactions. For example, 4-fluorobenzoyl chloride can be used to introduce the benzoyl group.
Acetylation: The final step involves the acetylation of the quinoline derivative with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or amines.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield quinoline alcohols or amines.
Scientific Research Applications
N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: The compound is used to study the mechanisms of action of quinolone derivatives and their interactions with biological targets.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and DNA. The compound’s quinoline core allows it to intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the presence of the chloro and fluoro groups enhances its binding affinity to certain enzymes, inhibiting their activity and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide
- N-(4-chlorophenyl)-2-(4-fluorobenzoyl)acetamide
- N-(4-chlorophenyl)-2-(6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)acetamide
Uniqueness
N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is unique due to its specific combination of functional groups and its quinoline core. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClF2N2O3/c25-15-3-8-18(9-4-15)28-22(30)13-29-12-20(23(31)14-1-5-16(26)6-2-14)24(32)19-11-17(27)7-10-21(19)29/h1-12H,13H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYXITFTIDDXOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClF2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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